Defined Carcinogenic Potency and Acceptable Intake Limit for N-Nitroso-Furosemide
N-Nitroso-Furosemide is explicitly categorized as a Category 4 carcinogen via the FDA's Carcinogenic Potency Categorization Approach (CPCA) [1], with an established acceptable daily intake (AI) limit of 1500 ng/day [2]. This is in direct contrast to other well-known nitrosamines like NDMA, a Category 1 carcinogen with a much stricter 96 ng/day limit [3], highlighting a >15-fold difference in allowable exposure. This specific potency classification and AI limit for N-FUR are binding for all regulatory submissions involving furosemide.
| Evidence Dimension | Acceptable Intake (AI) Limit |
|---|---|
| Target Compound Data | 1500 ng/day |
| Comparator Or Baseline | NDMA (N-nitrosodimethylamine): 96 ng/day |
| Quantified Difference | 1500 ng/day vs. 96 ng/day (>15.6-fold higher AI for N-FUR) |
| Conditions | Regulatory toxicological assessment for lifetime cancer risk, based on CPCA and structural activity relationships. |
Why This Matters
Procuring the correct N-FUR reference standard is essential for quantifying impurity levels against the correct 1500 ng/day threshold; using an incorrect or generic standard would lead to improper risk assessment and non-compliance with FDA and EMA guidelines.
- [1] U.S. Food and Drug Administration. (2025). Development of the Carcinogenic Potency Categorization Approach (CPCA). View Source
- [2] EMA (2024). Nitrosamines: Appendix 1 updated. Acceptable intakes (AIs) established for N-nitrosamines. EMA/369136/2020 Rev. 4. View Source
- [3] Veeprho. (2023). Common monitored analytes include NDMA, NDEA and other N-nitrosamines. View Source
